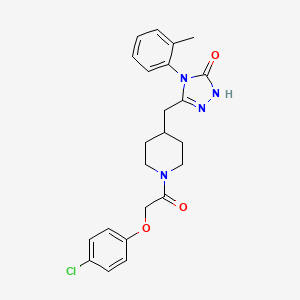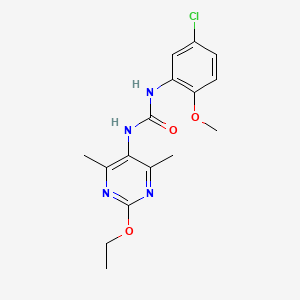
1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a urea derivative characterized by a complex molecular structure that features both aromatic and heterocyclic components. Its relevance spans across various fields of chemistry and materials science due to its unique chemical and physical properties. Although not explicitly mentioned in available literature, compounds with similar structural motifs have been studied extensively for their potential applications in medicinal chemistry, catalysis, and material science.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For example, Saracoglu et al. (2019) describe the synthesis of 2-oxopyrimidin-1(2H)-yl-urea derivatives through the reaction of arylisocyanates with 1-amino-5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)pyrimidin-2(1H)-one, a process that underscores the synthetic flexibility and complexity of such molecules (Saracoglu et al., 2019).
Molecular Structure Analysis
The detailed molecular structure of urea derivatives, including our compound of interest, can be elucidated through various spectroscopic and computational methods. DFT (Density Functional Theory) calculations, as described by Saracoglu et al. (2019), provide insights into the electronic structure, including HOMO-LUMO gap, ionization potential, and other quantum chemical parameters that are crucial for understanding the reactivity and stability of these compounds.
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, reflecting their versatile reactivity. They can participate in cyclocondensation reactions, as demonstrated by Bonacorso et al. (2003), where 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones react with urea to form pyrimidinones, showcasing the potential for constructing complex heterocyclic systems from relatively simple precursors (Bonacorso et al., 2003).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The research into compounds with similar structural features to 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea often focuses on their synthesis, chemical reactivity, and potential applications in various fields. For instance, the study by Hossain et al. (2018) investigates the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational studies. This research highlights the importance of understanding the reactive properties of such compounds, which could be relevant for similar research into 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea (Hossain et al., 2018).
Environmental Degradation
The degradation of similar compounds in environmental settings has been a subject of research due to concerns over soil and water contamination. Sharma et al. (2012) discuss the degradation of chlorimuron-ethyl, a compound with a related chemical structure, by Aspergillus niger in agricultural soil. This study contributes to the understanding of how complex chemicals break down in nature, potentially informing research on the environmental impact of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea (Sharma et al., 2012).
Herbicidal Applications
Research into similar chemical structures has explored their use as herbicides. The study by Babczinski et al. (1995) examines substituted phenyltetrahydropyrimidinones, which inhibit carotenoid biosynthesis, as preemergence herbicides. This suggests potential agricultural applications for 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea, particularly in the development of new herbicidal compounds (Babczinski et al., 1995).
Supramolecular Chemistry
The synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes, as discussed by Corbin et al. (2001), provide insights into the potential of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea in supramolecular chemistry. These findings underscore the versatility of urea derivatives in forming complex structures through hydrogen bonding (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-5-24-16-18-9(2)14(10(3)19-16)21-15(22)20-12-8-11(17)6-7-13(12)23-4/h6-8H,5H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWSSNPYPSJAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)
![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)
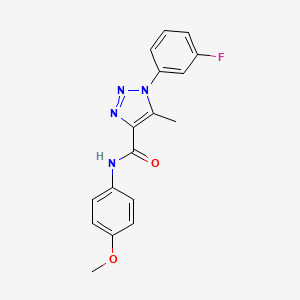
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)

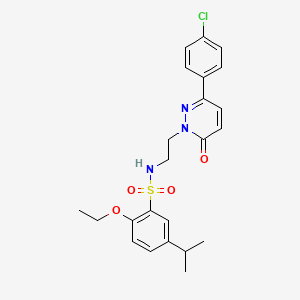

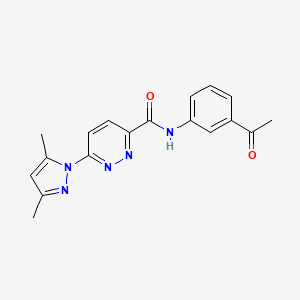
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
